REACTION_CXSMILES
|
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]3[CH:25]=[CH:24][N:23]=[C:14]3[S:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH2:8][CH2:7]1)(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[CH3:1][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]3[CH:25]=[CH:24][N:23]=[C:14]3[S:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH2:8][CH2:7]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCN(CC1)C=1N2C(SC3=C(N1)C=CC=C3)=NC=C2
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed under nitrogen for 48 hrs
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product is purified
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1N2C(SC3=C(N1)C=CC=C3)=NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |